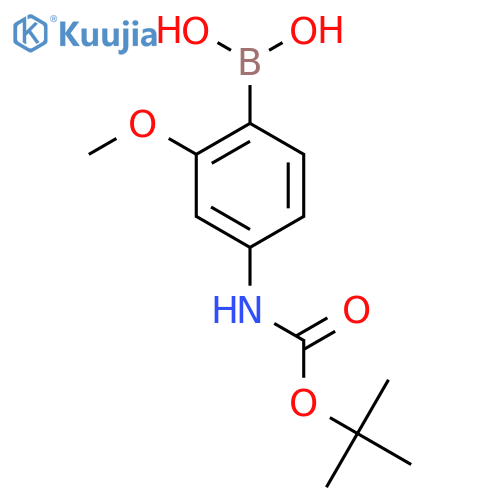Cas no 1415960-58-5 (Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester)

1415960-58-5 structure
商品名:Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester
Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester
- EN300-6491525
- (4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
- 1415960-58-5
- (4-((tert-Butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid
-
- インチ: 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-9(13(16)17)10(7-8)18-4/h5-7,16-17H,1-4H3,(H,14,15)
- InChIKey: NFVJHXKGYBJNLH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(B(O)O)=C(C=1)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 267.1278028g/mol
- どういたいしつりょう: 267.1278028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.67±0.58(Predicted)
Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6491525-2.5g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 2.5g |
$2295.0 | 2025-03-15 | |
| Enamine | EN300-6491525-10.0g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 10.0g |
$5037.0 | 2025-03-15 | |
| Enamine | EN300-6491525-0.25g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 0.25g |
$1078.0 | 2025-03-15 | |
| Enamine | EN300-6491525-5.0g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 5.0g |
$3396.0 | 2025-03-15 | |
| Enamine | EN300-6491525-0.05g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 0.05g |
$983.0 | 2025-03-15 | |
| Enamine | EN300-6491525-1.0g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 1.0g |
$1172.0 | 2025-03-15 | |
| Enamine | EN300-6491525-0.5g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 0.5g |
$1124.0 | 2025-03-15 | |
| Enamine | EN300-6491525-0.1g |
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid |
1415960-58-5 | 95.0% | 0.1g |
$1031.0 | 2025-03-15 |
Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1415960-58-5 (Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量